molecular formula C6H10N4O B019894 1-Isopropyl-1H-1,2,4-triazole-5-carboxamide CAS No. 106535-40-4

1-Isopropyl-1H-1,2,4-triazole-5-carboxamide

Cat. No. B019894
CAS RN: 106535-40-4
M. Wt: 154.17 g/mol
InChI Key: IVGAZDRSUARLRU-UHFFFAOYSA-N
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Description

URB447, also known as 4-amino-1-(4-chlorobenzyl)-2-methyl-5-phenyl-1H-pyrrol-3-ylmethanone, is a synthetic cannabinoid compound. It acts as a peripherally restricted cannabinoid receptor type 1 antagonist and cannabinoid receptor type 2 agonist.

Preparation Methods

The synthesis of URB447 involves several steps, starting with the preparation of the core pyrrole structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

URB447 undergoes various chemical reactions, including:

    Oxidation: URB447 can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: URB447 can undergo substitution reactions, particularly at the phenyl and chlorobenzyl groups, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

URB447 exerts its effects primarily through its interaction with cannabinoid receptors. It acts as an antagonist at the cannabinoid receptor type 1, blocking its activity, and as an agonist at the cannabinoid receptor type 2, activating its signaling pathways. This dual action allows URB447 to modulate various physiological processes, including appetite regulation, neuroprotection, and tumor suppression .

Comparison with Similar Compounds

URB447 is unique due to its dual action as a cannabinoid receptor type 1 antagonist and cannabinoid receptor type 2 agonist. Similar compounds include:

URB447’s ability to act on both cannabinoid receptor type 1 and cannabinoid receptor type 2, while being peripherally restricted, sets it apart from these similar compounds.

properties

IUPAC Name

2-propan-2-yl-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-4(2)10-6(5(7)11)8-3-9-10/h3-4H,1-2H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGAZDRSUARLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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